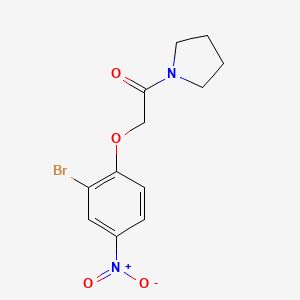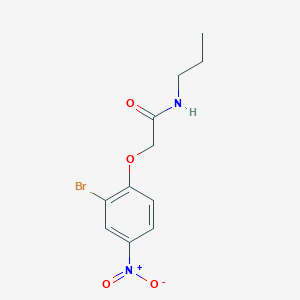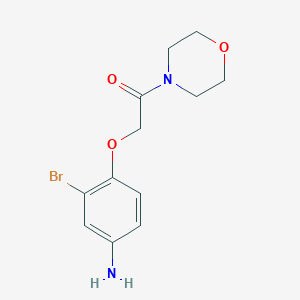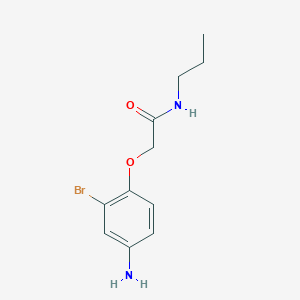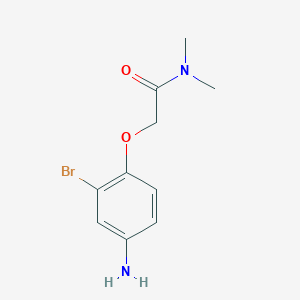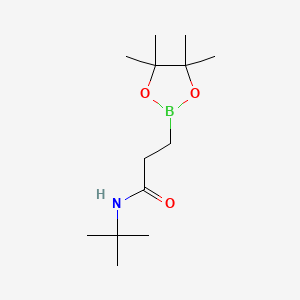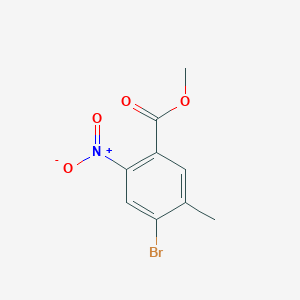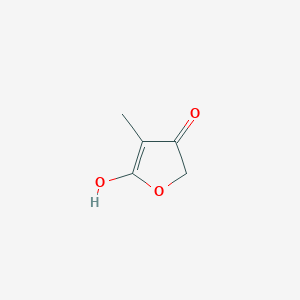
1-(3-Bromophenyl)-4-(methyl-d3)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromophenyl)-4-(methyl-d3)piperazine is a compound of interest in various fields of scientific research It features a bromophenyl group attached to a piperazine ring, with a trideuteriomethyl group at the fourth position
Méthodes De Préparation
The synthesis of 1-(3-Bromophenyl)-4-(methyl-d3)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromophenylamine and piperazine.
Reaction Conditions: The 3-bromophenylamine is reacted with piperazine under controlled conditions to form the intermediate 1-(3-bromophenyl)piperazine.
Deuteration: The intermediate is then subjected to deuteration using trideuteriomethyl iodide in the presence of a base such as potassium carbonate. This step introduces the trideuteriomethyl group at the fourth position of the piperazine ring.
Analyse Des Réactions Chimiques
1-(3-Bromophenyl)-4-(methyl-d3)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions: Typical reagents include nucleophiles like sodium azide for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions.
Applications De Recherche Scientifique
1-(3-Bromophenyl)-4-(methyl-d3)piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: The compound is employed in studies to understand its interactions with biological targets.
Industrial Applications: It finds use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3-Bromophenyl)-4-(methyl-d3)piperazine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(3-Bromophenyl)-4-(methyl-d3)piperazine can be compared with other similar compounds such as:
1-(3-Bromophenyl)piperazine: Lacks the trideuteriomethyl group, which may affect its biological activity and stability.
1-(3-Chlorophenyl)-4-(trideuteriomethyl)piperazine: Substitution of bromine with chlorine can lead to differences in reactivity and interaction with biological targets.
1-(3-Bromophenyl)-4-methylpiperazine: The non-deuterated version, which may have different pharmacokinetic properties.
Propriétés
IUPAC Name |
1-(3-bromophenyl)-4-(trideuteriomethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c1-13-5-7-14(8-6-13)11-4-2-3-10(12)9-11/h2-4,9H,5-8H2,1H3/i1D3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRZEXYEOXVFGH-FIBGUPNXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl furo[2,3-b]pyridine-2-carboxylate](/img/structure/B8131547.png)
